molecular formula C11H10N2O B1406863 6-(Cyclopent-3-en-1-yloxy)nicotinonitrile CAS No. 1355334-42-7

6-(Cyclopent-3-en-1-yloxy)nicotinonitrile

Cat. No. B1406863
CAS RN: 1355334-42-7
M. Wt: 186.21 g/mol
InChI Key: OQQLTMRXYUUSHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Cyclopent-3-en-1-yloxy)nicotinonitrile is a chemical compound with the molecular formula C11 H10 N2 O . It has a molecular weight of 186.213 . This compound is primarily used for research purposes .

Scientific Research Applications

Organic Synthesis and Labeling

Deuterium-Labelled Compounds

The synthesis of deuterium-labelled derivatives, such as 6-[5-(4-amidinophenyl)furan-2-yl]nicotinamidine, involves 6-(furan-2-yl)-nicotinonitrile as a precursor. These compounds are synthesized through a Heck coupling reaction and are used for labeling, providing insights into the metabolic pathways and molecular interactions in research studies (Ismail & Boykin, 2004).

Antioxidant and Antimicrobial Research

Antioxidant Evaluation

Nicotinonitriles, synthesized through one-pot condensation involving nicotinonitrile intermediates, have been evaluated for their antioxidant properties. These compounds are crucial for understanding oxidative stress-related diseases and developing therapeutic agents (Gouda et al., 2016).

Medicinal Chemistry

Antiprotozoal Activity

The synthesis of aza-analogues of furamidine from nicotinonitrile precursors has shown significant antiprotozoal activity, providing a pathway for the development of new treatments for protozoal infections (Ismail et al., 2003).

Antimycobacterial Agents

The development of nicotinonitrile-based s-triazines through palladium-catalyzed C-C Suzuki coupling has yielded compounds with profound antimycobacterial activity, offering potential new treatments for tuberculosis (Patel et al., 2014).

Anticancer Research

Novel nicotinonitrile derivatives have been synthesized to investigate their antiproliferative activity, with certain compounds showing significant potential as anticancer agents by inducing apoptosis and inhibiting tyrosine kinase (El-Hashash et al., 2019).

Material Science and Fluorophore Development

NLO Materials

Nicotinonitrile derivatives have been synthesized and identified as a new class of materials with nonlinear optical (NLO) properties. These materials are essential for the development of optoelectronic devices (Raghukumar et al., 2003).

Fluorophore-Based Nicotinonitriles

A new class of poly-functionalized nicotinonitriles incorporating pyrene and/or fluorene moieties has been developed, showing strong blue-green fluorescence emission. These compounds are promising for applications in materials science and as environmentally sensitive fluorophores (Hussein et al., 2019).

properties

IUPAC Name

6-cyclopent-3-en-1-yloxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-7-9-5-6-11(13-8-9)14-10-3-1-2-4-10/h1-2,5-6,8,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQLTMRXYUUSHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1OC2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Cyclopent-3-en-1-yloxy)nicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Cyclopent-3-en-1-yloxy)nicotinonitrile
Reactant of Route 2
Reactant of Route 2
6-(Cyclopent-3-en-1-yloxy)nicotinonitrile
Reactant of Route 3
Reactant of Route 3
6-(Cyclopent-3-en-1-yloxy)nicotinonitrile
Reactant of Route 4
Reactant of Route 4
6-(Cyclopent-3-en-1-yloxy)nicotinonitrile
Reactant of Route 5
Reactant of Route 5
6-(Cyclopent-3-en-1-yloxy)nicotinonitrile
Reactant of Route 6
Reactant of Route 6
6-(Cyclopent-3-en-1-yloxy)nicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.